molecular formula C9H8BrNO2 B1146859 1-(2-Bromophenyl)-2-nitropropene CAS No. 155988-37-7

1-(2-Bromophenyl)-2-nitropropene

Cat. No. B1146859
CAS RN: 155988-37-7
M. Wt: 242.07
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2-Bromophenyl)-2-nitropropene” is a chemical compound that is not widely documented. It is likely to contain an aromatic hydrocarbon group, a bromine atom, and a nitro group, making it highly reactive .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-Bromo-1-phenyl-1-pentanone, a compound with both an aromatic hydrocarbon group, a bromine atom, and a carbonyl group, serves as a crucial intermediate in the synthesis of various compounds . Another related compound, 2-Bromoacetophenone, undergoes an enantioselective addition reaction with phenylacetylene catalyzed by chiral camphorsulfonamide .

Scientific Research Applications

  • In Vitro Activity Against Trypanosoma cruzi : A study tested four 2-nitropropene derivatives for their activity against Trypanosoma cruzi, a parasite, in vitro. While this study doesn't specifically mention 1-(2-Bromophenyl)-2-nitropropene, it highlights the potential of similar compounds in parasitological research (Herrera et al., 2009).

  • Spectroscopic Techniques and Quantum Chemical Insights : A research work focused on the synthesis and characterization of unsymmetrical mono-carbonyl curcuminoids, which are structurally related to nitropropene derivatives. The study provides insights into their spectroscopic properties and quantum chemical aspects, suggesting their application in the field of material sciences (Khalid et al., 2020).

  • Synthesis and Structure of Related Compounds : Research on the synthesis and structure of 2-nitromethyl-2-trichloromethyl-1,3-benzodioxoles and 2-nitromethyl-2-trichloromethyl-1,3-benzoxazolines, which are related to 1-(2-Bromophenyl)-2-nitropropene, sheds light on potential applications in synthetic organic chemistry (Makarenko et al., 2013).

  • Thermal Decomposition Studies : The thermal decomposition of nitropropene isomers, including studies on their flow system behavior at low pressures, offers valuable data for understanding the stability and reactivity of such compounds, which is crucial in material science and engineering (Chin et al., 1990).

  • Photodissociation Studies of Energetic Materials : Research on the photodissociation of 2-bromo-2-nitropropane and the subsequent dissociation of intermediates like 2-nitropropene and 2-nitro-2-propyl radicals provides insights into the decomposition mechanisms of energetic materials, which can be applicable in materials engineering and safety studies (Booth et al., 2013).

  • Spectroscopic Investigation and Quantum Computational Calculations : A study conducted spectral analysis of 1-phenyl-2-nitropropene using various spectroscopic techniques and quantum mechanical computations. This research offers insights into the molecular structure and properties of nitropropene derivatives, which can be applied in molecular modeling and drug design (Xavier & Periandy, 2015).

Safety and Hazards

The safety data sheet for a related compound, 2-Bromo-2-methylpropane, indicates that it is a highly flammable liquid and vapor. It is advised to keep away from heat, sparks, open flames, and hot surfaces. In case of skin contact, it is recommended to take off immediately all contaminated clothing and rinse skin with water .

properties

IUPAC Name

1-bromo-2-[(E)-2-nitroprop-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c1-7(11(12)13)6-8-4-2-3-5-9(8)10/h2-6H,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRAZNOJIMDDKU-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1Br)/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromophenyl)-2-nitropropene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.